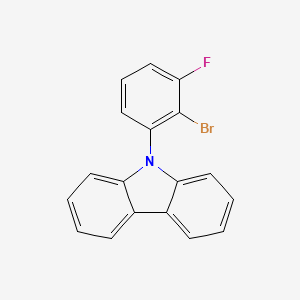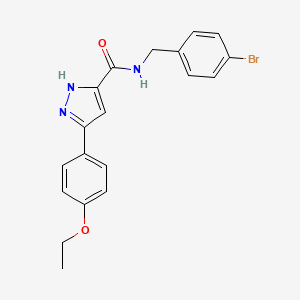
Dec-9-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dec-9-yn-1-amine is an organic compound characterized by the presence of an alkyne group and an amine group. Its molecular formula is C10H19N. This compound is part of the broader class of amines, which are known for their versatility and wide range of applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dec-9-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of 9-decyne with ammonia or an amine under specific conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed amination of 9-decyne.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing waste and environmental impact. The use of renewable starting materials and sustainable catalytic methods is increasingly emphasized in modern industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Dec-9-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of dec-9-ynoic acid or dec-9-yn-1-one.
Reduction: Formation of decane or decene.
Substitution: Formation of various substituted amines.
Applications De Recherche Scientifique
Dec-9-yn-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with alkyne functionalities.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties
Mécanisme D'action
The mechanism by which Dec-9-yn-1-amine exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzyme activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Dec-9-en-1-amine: Similar structure but with a double bond instead of a triple bond.
Propargylamine: A smaller molecule with an alkyne and amine group, used in similar applications.
9-Decyn-1-ol: Contains an alkyne group and a hydroxyl group instead of an amine.
Uniqueness: Dec-9-yn-1-amine is unique due to its specific combination of an alkyne and amine group, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry, enabling the formation of complex molecules and materials .
Propriétés
Formule moléculaire |
C10H19N |
|---|---|
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
dec-9-yn-1-amine |
InChI |
InChI=1S/C10H19N/c1-2-3-4-5-6-7-8-9-10-11/h1H,3-11H2 |
Clé InChI |
SDOOYCAQEQWKQD-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


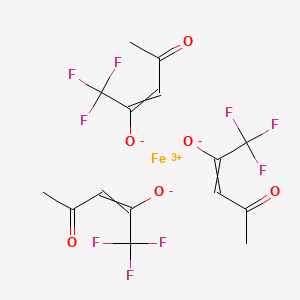
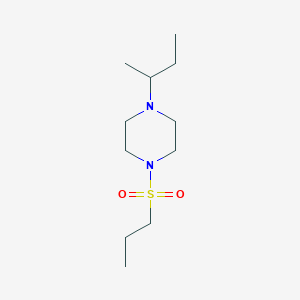
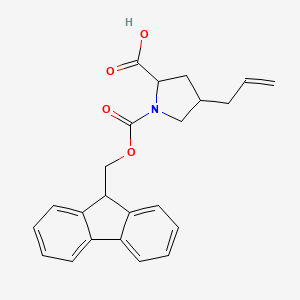
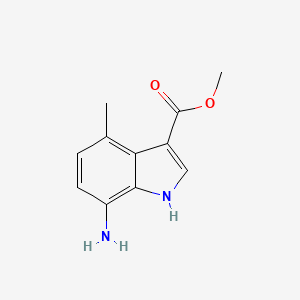
![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12504924.png)

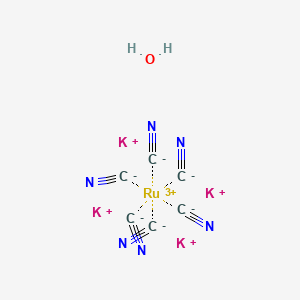
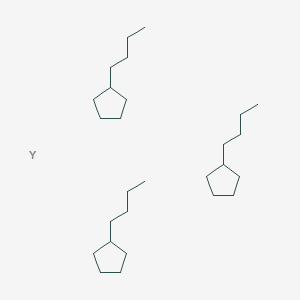
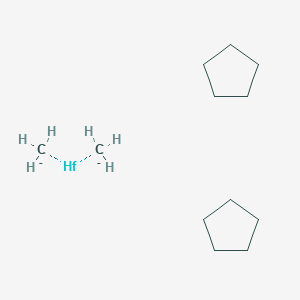
![Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12504959.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B12504967.png)
